molecular formula C18H26BrClN2O5 B4145439 1-[3-(2-Bromo-6-chloro-4-methylphenoxy)propyl]-4-ethylpiperazine;oxalic acid

1-[3-(2-Bromo-6-chloro-4-methylphenoxy)propyl]-4-ethylpiperazine;oxalic acid

Cat. No.: B4145439
M. Wt: 465.8 g/mol
InChI Key: FNDUGMKTSJCBNR-UHFFFAOYSA-N
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Description

1-[3-(2-Bromo-6-chloro-4-methylphenoxy)propyl]-4-ethylpiperazine;oxalic acid is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a bromo, chloro, and methyl-substituted phenoxy group attached to a propyl chain, which is further linked to an ethylpiperazine moiety. The oxalate salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Piperazine rings are often found in drugs that act on the central nervous system, so it’s possible that this compound could have similar activity.

Future Directions

Future research on this compound could involve exploring its synthesis, reactivity, and potential uses. This could include developing more efficient synthetic routes, studying its reactivity with various reagents, and testing its biological activity in vitro and in vivo .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(2-Bromo-6-chloro-4-methylphenoxy)propyl]-4-ethylpiperazine;oxalic acid typically involves multiple steps:

    Halogenation: The starting material, 4-methylphenol, undergoes bromination and chlorination to introduce the bromo and chloro substituents, respectively.

    Etherification: The halogenated phenol is then reacted with 3-chloropropanol in the presence of a base to form the phenoxypropyl intermediate.

    Piperazine Derivatization: The phenoxypropyl intermediate is further reacted with 4-ethylpiperazine under reflux conditions to yield the desired piperazine derivative.

    Salt Formation: Finally, the piperazine derivative is treated with oxalic acid to form the oxalate salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and purity. Catalysts and solvents are carefully selected to minimize side reactions and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(2-Bromo-6-chloro-4-methylphenoxy)propyl]-4-ethylpiperazine;oxalic acid can undergo various chemical reactions, including:

    Oxidation: The methyl group on the phenoxy ring can be oxidized to form a carboxylic acid derivative.

    Reduction: The bromo and chloro substituents can be reduced to form the corresponding hydrogenated phenoxy derivative.

    Substitution: The halogen atoms can be substituted with other functional groups, such as amino or hydroxyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

Major Products:

    Oxidation: 1-[3-(2-carboxy-6-chloro-4-methylphenoxy)propyl]-4-ethylpiperazine.

    Reduction: 1-[3-(4-methylphenoxy)propyl]-4-ethylpiperazine.

    Substitution: 1-[3-(2-amino-6-chloro-4-methylphenoxy)propyl]-4-ethylpiperazine.

Scientific Research Applications

1-[3-(2-Bromo-6-chloro-4-methylphenoxy)propyl]-4-ethylpiperazine;oxalic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

  • 1-[3-(2-bromo-6-chloro-4-methylphenoxy)propyl]-4-methylpiperazine.
  • 1-[3-(2-bromo-6-chloro-4-methylphenoxy)propyl]-4-isopropylpiperazine.
  • 1-[3-(2-bromo-6-chloro-4-methylphenoxy)propyl]-4-phenylpiperazine.

Comparison: Compared to its analogs, 1-[3-(2-Bromo-6-chloro-4-methylphenoxy)propyl]-4-ethylpiperazine;oxalic acid exhibits unique properties due to the presence of the ethyl group on the piperazine ring. This structural variation can influence its binding affinity to molecular targets, solubility, and overall biological activity. The oxalate salt form also enhances its stability and solubility, making it more suitable for certain applications.

Properties

IUPAC Name

1-[3-(2-bromo-6-chloro-4-methylphenoxy)propyl]-4-ethylpiperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BrClN2O.C2H2O4/c1-3-19-6-8-20(9-7-19)5-4-10-21-16-14(17)11-13(2)12-15(16)18;3-1(4)2(5)6/h11-12H,3-10H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNDUGMKTSJCBNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CCCOC2=C(C=C(C=C2Br)C)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26BrClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[3-(2-Bromo-6-chloro-4-methylphenoxy)propyl]-4-ethylpiperazine;oxalic acid
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1-[3-(2-Bromo-6-chloro-4-methylphenoxy)propyl]-4-ethylpiperazine;oxalic acid
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1-[3-(2-Bromo-6-chloro-4-methylphenoxy)propyl]-4-ethylpiperazine;oxalic acid
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1-[3-(2-Bromo-6-chloro-4-methylphenoxy)propyl]-4-ethylpiperazine;oxalic acid
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1-[3-(2-Bromo-6-chloro-4-methylphenoxy)propyl]-4-ethylpiperazine;oxalic acid

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